REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].C([N+](C[CH2:22][CH2:23][CH3:24])(CCCC)CCCC)CCC.[OH-].[Na+].Cl[CH:28]=CC>O>[CH3:28][C:23](=[CH2:22])[CH2:24][O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)O
|
Name
|
tetrabutyl ammonium hydroxide
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
435 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
486 g
|
Type
|
reactant
|
Smiles
|
ClC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3000 mL reaction flask
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 600 mL of water
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic layer washed with 600 mL water and 600 mL of brine
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation
|
Type
|
CUSTOM
|
Details
|
to give 435 g of ether
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
CC(COCCCCC)=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |